1-Ethylpiperidine-4-carboxylic acid
Overview
Description
1-Ethylpiperidine-4-carboxylic acid is an organic compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethylpiperidine-4-carboxylic acid can be synthesized from methyl 1-ethyl-4-piperidinecarboxylate. The process involves hydrolysis of the ester group under acidic or basic conditions to yield the carboxylic acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale hydrolysis reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Ethylpiperidine-4-carboxylic acid is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Isonipecotic acid: Another piperidine derivative with similar structural features.
Pyrimidine-2-carboxylic acid: A heterocyclic compound with a carboxylic acid group.
2-Pyridinecarboxaldehyde: A related compound with an aldehyde group instead of a carboxylic acid.
Uniqueness: 1-Ethylpiperidine-4-carboxylic acid is unique due to its specific ethyl substitution on the piperidine ring, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-ethylpiperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-9-5-3-7(4-6-9)8(10)11/h7H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHMTYNXPJWISA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596222 | |
Record name | 1-Ethylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90204-94-7 | |
Record name | 1-Ethylpiperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10596222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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